

An In-depth Technical Guide on the Selectivity Profile of JNJ10191584

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of **JNJ10191584**, a potent and selective histamine H4 receptor antagonist. The information is compiled from various scientific sources to assist researchers and professionals in the field of drug development.

I. Core Selectivity Profile: Quantitative Data

JNJ10191584, also known as VUF6002, is a well-characterized silent antagonist of the histamine H4 receptor.[1][2] Its selectivity has been demonstrated through extensive in vitro studies, which are summarized below.

Table 1: Receptor Binding Affinity of JNJ10191584

Target	Species	Ligand	Assay Type	K _i (nM)	Reference
Histamine H4 Receptor	Human	JNJ10191584	Radioligand Binding	26	[1][2][3][4][5]
Histamine H3 Receptor	Human	JNJ10191584	Radioligand Binding	14,100	[1][2][3][4][5]

 K_i (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower K_i value indicates a higher binding affinity.



Table 2: Functional Activity of JNJ10191584

Assay	Cell Type	Species	IC ₅₀ (nM)	Reference
Mast Cell Chemotaxis Inhibition	Mast Cells		138	[1][2][3][4][5]
Eosinophil Chemotaxis Inhibition	Eosinophils		530	[1][2][3][4][5]

IC₅₀ (Half-maximal Inhibitory Concentration): Indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

JNJ10191584 demonstrates a high degree of selectivity for the histamine H4 receptor, with a more than 540-fold greater affinity for the H4 receptor compared to the H3 receptor.[1][2][3][5]

II. Experimental Protocols

The following sections describe representative methodologies for the key experiments used to determine the selectivity profile of **JNJ10191584**.

1. Radioligand Binding Assay (for Ki Determination)

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the inhibitory constant (K_i) of **JNJ10191584** for the histamine H4 and H3 receptors.

- Objective: To measure the affinity of an unlabeled compound (JNJ10191584) by its ability to displace a radiolabeled ligand from its receptor.
- Materials:
 - Cell membranes expressing the human histamine H4 or H3 receptor.
 - Radiolabeled ligand (e.g., [3H]histamine or another suitable radioligand).
 - Unlabeled JNJ10191584.



- Assay buffer.
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubation: A constant concentration of the radiolabeled ligand and cell membranes are incubated with varying concentrations of JNJ10191584.
- Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.
- Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- Counting: The radioactivity retained on the filters, representing the amount of bound radiolabeled ligand, is measured using a scintillation counter.
- Data Analysis: The data is used to generate a competition curve, from which the IC₅₀
 value is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff
 equation.

2. Chemotaxis Assay (for IC50 Determination)

This protocol describes a general procedure for a chemotaxis assay to determine the inhibitory effect of **JNJ10191584** on mast cell and eosinophil migration.

- Objective: To measure the ability of JNJ10191584 to inhibit the directional migration of cells towards a chemoattractant.
- Materials:
 - Isolated mast cells or eosinophils.



- Chemoattractant (e.g., histamine or another relevant stimulus).
- o JNJ10191584.
- Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.
- Cell culture medium.
- Microscope or plate reader for cell quantification.

Procedure:

- Chamber Setup: The lower chamber of the chemotaxis apparatus is filled with medium containing the chemoattractant.
- Cell Preparation: The cells are pre-incubated with various concentrations of JNJ10191584.
- Cell Seeding: The pre-treated cells are placed in the upper chamber, separated from the lower chamber by the microporous membrane.
- Incubation: The chamber is incubated for a specific period to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
- Cell Quantification: The number of cells that have migrated to the lower chamber or the underside of the membrane is quantified.
- Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of JNJ10191584, and the IC₅₀ value is determined.

III. Signaling Pathways and Visualizations

JNJ10191584 acts as a silent antagonist at the histamine H4 receptor, which is a G protein-coupled receptor (GPCR). The H4 receptor is primarily coupled to the G_i/G_o family of G proteins.

Histamine H4 Receptor Signaling Pathway



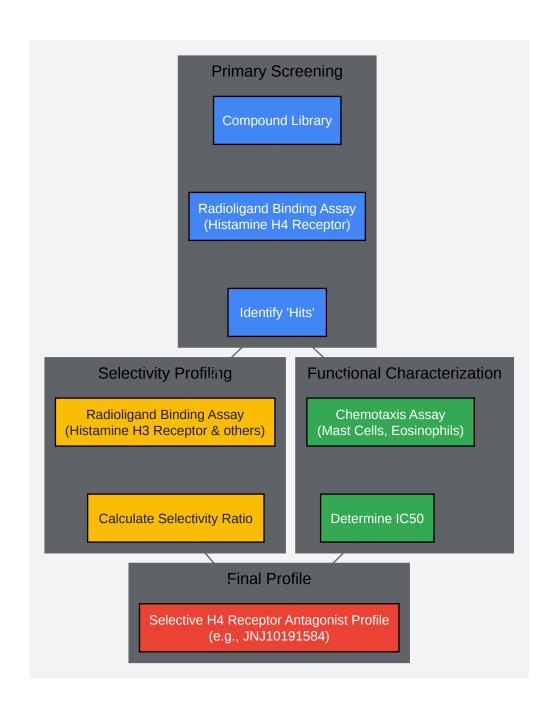




Upon activation by its endogenous ligand histamine, the H4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. **JNJ10191584** blocks this signaling by preventing the binding of histamine to the receptor.









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